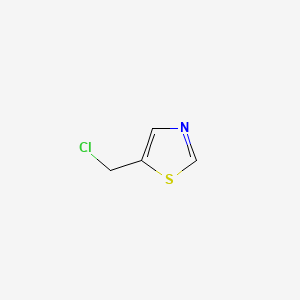

5-(Chloromethyl)thiazole

Übersicht

Beschreibung

5-(Chloromethyl)thiazole (5-CMTh) is an organosulfur compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a colorless, volatile, and flammable liquid with a pungent odor. 5-CMTh is widely used in the synthesis of pharmaceuticals and other compounds, as well as in the research of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

5-(Chloromethyl)thiazole and its derivatives play a significant role in the synthesis of a variety of biologically active compounds. These compounds exhibit diverse pharmacological activities, including antimicrobial, antiprotozoal, and antitumor effects. The synthesis of thiazole derivatives, including this compound, has led to the development of many clinically approved molecules with a wide range of biological activities. For instance, thiazole derivatives have been reported to show promising results in antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory applications (Borcea et al., 2021).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of this compound derivatives are notable. For example, a series of new imidazo[2,1-b]thiazoles exhibited potent antimicrobial activities against various bacterial strains and yeasts, highlighting the potential of this compound in the development of anti-infectious agents (Juspin et al., 2010).

Agricultural and Agrochemical Applications

Some phosphonate derivatives containing 1,2,3-triazole and thiazole rings, synthesized using this compound, have been evaluated for their agrochemical potential. Although most did not display insecticidal activities, a fraction of these compounds possessed herbicidal and fungicidal activities to some extent, suggesting their utility in agriculture (Chen et al., 2007).

Peptidomimetics and Protein Interaction

The thiazole ring, including derivatives like this compound, is frequently used in synthetic peptidomimetics. These compounds serve as structural templates and biological probes in pharmaceutical research. Thiazole-containing peptidomimetics have been developed as modulators of cell surface proteins, enzyme inhibitors, and agents for protein-protein interaction modulation (Mak et al., 2015).

Cancer Research

Thiazole derivatives, including those based on this compound, have been evaluated for their anticancer properties. Various thiazole compounds combined with different heterocyclic ringshave shown significant cytotoxicity and potential in inducing apoptosis in cancer cell lines. This underscores the importance of thiazole derivatives in cancer research and therapy (Yurttaş et al., 2018).

Synthesis of Novel Compounds

The versatility of this compound allows for the synthesis of a variety of novel compounds with potential pharmaceutical applications. This includes the development of molecules with unique structures and properties that can be explored for diverse therapeutic uses (Gomha et al., 2012).

Role in Drug Design

Thiazole derivatives, including this compound, play a critical role in drug design due to their unique structural and chemical properties. These compounds have been used as scaffolds in the development of drugs with a wide range of activities, such as anti-inflammatory, antiviral, and antitumor effects. The presence of the thiazole ring in many FDA-approved drugs highlights its significance in medicinal chemistry (Zhang et al., 2020).

Molecular Docking Studies

Recent studies have also employed molecular docking techniques to understand the interaction of thiazole derivatives with cancer proteins. This approach helps in the rational design of more potent pharmaceutical molecules based on the thiazole structure, including this compound derivatives (Shanmugapriya et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives, including 5-(Chloromethyl)thiazole, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the design and development of different thiazole derivatives is a promising area of research .

Wirkmechanismus

Target of Action

5-(Chloromethyl)thiazole, a derivative of the thiazole ring, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various changes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Biochemische Analyse

Biochemical Properties

5-(Chloromethyl)thiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. This compound interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation and metabolism . The interactions between this compound and these enzymes can lead to the formation of reactive metabolites, which may have implications for its biological activity and toxicity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives, including this compound, have been reported to exhibit antimicrobial, antifungal, and antitumor activities . These effects are mediated through interactions with cellular targets such as DNA, proteins, and enzymes, leading to alterations in cellular processes and functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as antimicrobial and antitumor activities . At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . These enzymes facilitate the biotransformation of this compound into reactive metabolites, which can interact with cellular macromolecules and influence metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of electrophilic species that covalently modify proteins and other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biological effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular functions . The activity and function of this compound are affected by its subcellular localization, as it determines the accessibility to its molecular targets .

Eigenschaften

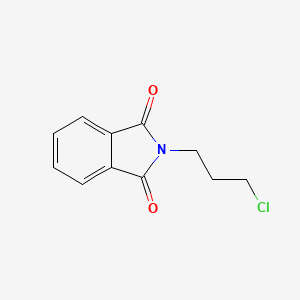

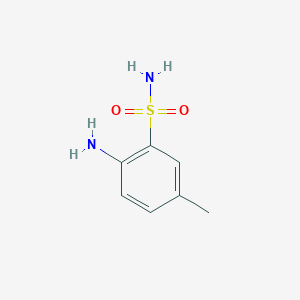

IUPAC Name |

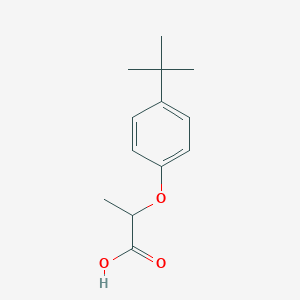

5-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAOOCPKYMGRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276839 | |

| Record name | 5-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45438-77-5 | |

| Record name | 5-(Chloromethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45438-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 5-(Chloromethyl)thiazole?

A1: Several methods exist for synthesizing this compound. One approach involves reacting 1,3-dichloropropene with sodium thiocyanate, followed by thermal rearrangement and chlorination. [] Another method utilizes the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-(chloromethyl)thiazole in the presence of a specific solvent system and catalyst. []

Q2: How is the purity of 2-chloro-5-(chloromethyl)thiazole crucial in the synthesis of thiamethoxam?

A2: High purity of 2-chloro-5-(chloromethyl)thiazole is essential for efficient thiamethoxam synthesis. Impurities can lead to undesirable side reactions, lowering yield and affecting product quality, including unwanted coloration. [] Specific purification methods, like distillation with polyether oligomers or crystallization techniques, help obtain high-purity 2-chloro-5-(chloromethyl)thiazole. [, , ]

Q3: What is the structural formula and molecular weight of this compound?

A3: The molecular formula of this compound is C4H4ClNS, and its molecular weight is 133.6 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: While the provided research excerpts don't delve into specific spectroscopic data, common techniques for characterizing this compound include IR, 1H NMR, and EI-MS. [] Researchers often use these methods to confirm the structure and purity of synthesized this compound.

Q5: What are the primary applications of this compound?

A5: this compound serves as a crucial building block in organic synthesis, mainly in preparing thiazole derivatives with diverse biological activities. [] Its most notable application is as a key intermediate in synthesizing the insecticide thiamethoxam. [, ]

Q6: How does the stability of this compound affect its applications?

A6: this compound is susceptible to high-temperature decomposition, posing challenges during its purification via distillation. [] To prevent this, researchers add stabilizers like epoxy soybean oil during the rectification process, improving yield and quality. [, ]

Q7: Are there any known alternatives to this compound in pesticide synthesis?

A7: While the provided research focuses on this compound, researchers constantly explore alternative synthetic routes and starting materials for pesticides. This exploration aims to discover more environmentally friendly, cost-effective, and efficient production methods.

Q8: What is known about the biological activity of thiazole derivatives synthesized using this compound?

A8: Studies have shown that certain thiazole derivatives, particularly those incorporating a dihydropyrimidine ring (DHPMs), exhibit moderate to weak fungicidal and insecticidal activities. [] This highlights the potential of this compound as a starting point for developing novel agrochemicals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.